molecular formula C10H9N B013022 2-(3-Ethenylphenyl)acetonitrile CAS No. 110013-89-3

2-(3-Ethenylphenyl)acetonitrile

Cat. No. B013022
M. Wt: 143.18 g/mol
InChI Key: VBRWJLQEFUANAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethenylphenyl)acetonitrile, also known as α-phenylacrylonitrile, is an organic compound with the chemical formula C10H9N. It is a yellow liquid with a strong odor and is commonly used in organic synthesis. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-(3-Ethenylphenyl)acetonitrile is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis as it allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(3-Ethenylphenyl)acetonitrile. However, it has been found to be toxic to certain cell lines, indicating that it may have cytotoxic properties. Further research is needed to fully understand the potential effects of this compound on living organisms.

Advantages And Limitations For Lab Experiments

The main advantage of 2-(3-Ethenylphenyl)acetonitrile in lab experiments is its versatility as a building block for the synthesis of various compounds. Its high yield and ease of synthesis also make it a convenient choice for researchers. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.

Future Directions

Future research on 2-(3-Ethenylphenyl)acetonitrile could focus on its potential applications in the development of new materials for use in electronics and optoelectronics. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of this compound. Further studies could also explore its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-Ethenylphenyl)acetonitrile is typically achieved through the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. This method provides a high yield of the desired product and can be easily scaled up for larger production.

Scientific Research Applications

2-(3-Ethenylphenyl)acetonitrile has been found to have potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reactant in the preparation of novel materials for use in electronics and optoelectronics.

properties

CAS RN

110013-89-3

Product Name

2-(3-Ethenylphenyl)acetonitrile

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

2-(3-ethenylphenyl)acetonitrile

InChI

InChI=1S/C10H9N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6H2

InChI Key

VBRWJLQEFUANAQ-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC(=C1)CC#N

Canonical SMILES

C=CC1=CC=CC(=C1)CC#N

Other CAS RN

110013-89-3

synonyms

2-(3-ethenylphenyl)acetonitrile

Origin of Product

United States

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